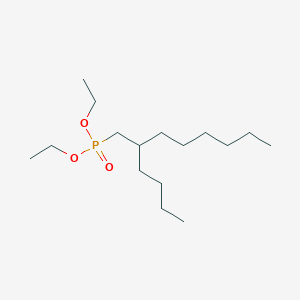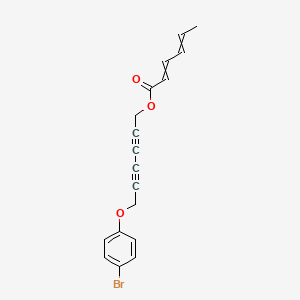
6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is a complex organic compound characterized by the presence of multiple functional groups, including bromophenoxy, diynyl, and dienoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate typically involves multi-step organic reactions. One common approach is the coupling of 4-bromophenol with hexa-2,4-diyn-1-yl hexa-2,4-dienoate under specific reaction conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. Industrial production methods also focus on minimizing waste and optimizing resource utilization to enhance the overall efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be employed in the study of biological processes and interactions, particularly those involving brominated compounds.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound can be utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with biological receptors or enzymes, leading to modulation of their activity. The diynyl and dienoate groups can participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Hexadiyn-1-ol: A related compound with similar diynyl groups but different functional groups.
Hexa-2,4-diyne: Another compound with a similar diynyl structure but lacking the bromophenoxy and dienoate groups.
4-Bromophenol: Shares the bromophenoxy group but lacks the diynyl and dienoate components.
Uniqueness
6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is unique due to its combination of bromophenoxy, diynyl, and dienoate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of multiple functional groups allows for diverse chemical reactivity and potential interactions with biological targets, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
110360-23-1 |
|---|---|
Molekularformel |
C18H15BrO3 |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
6-(4-bromophenoxy)hexa-2,4-diynyl hexa-2,4-dienoate |
InChI |
InChI=1S/C18H15BrO3/c1-2-3-6-9-18(20)22-15-8-5-4-7-14-21-17-12-10-16(19)11-13-17/h2-3,6,9-13H,14-15H2,1H3 |
InChI-Schlüssel |
KEKPOGGIPZJWHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(=O)OCC#CC#CCOC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
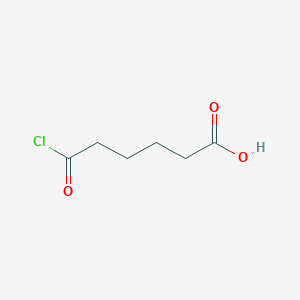
silane](/img/structure/B14332681.png)
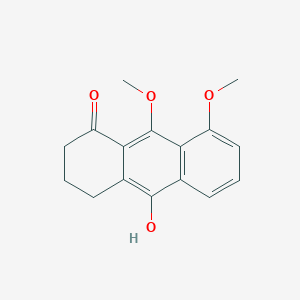
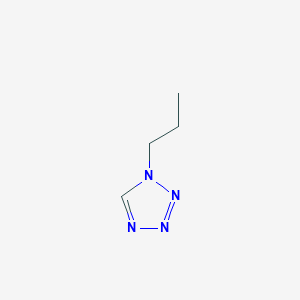
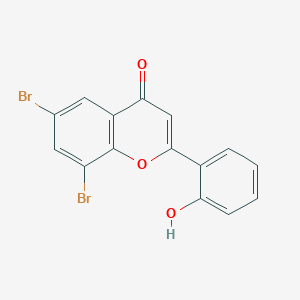
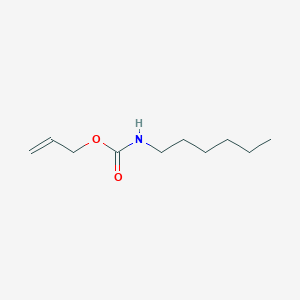
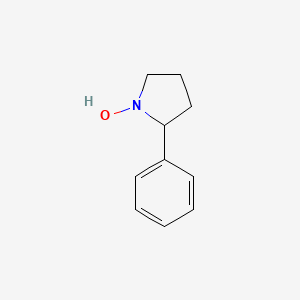
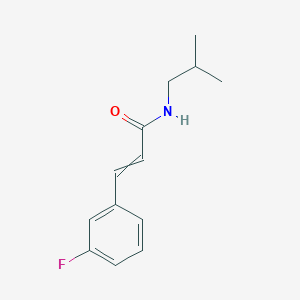
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

